molecular formula C8H12ClN3OS B1486624 3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole CAS No. 1157572-09-2

3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole

Cat. No.: B1486624
CAS No.: 1157572-09-2
M. Wt: 233.72 g/mol
InChI Key: BVPQBLVHQCRASL-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole is a versatile chemical compound with diverse applications in scientific research, particularly in medicinal chemistry, material science, and chemical biology. This compound is characterized by its unique structure, which includes a thiadiazole ring substituted with a chloro group and a methoxypiperidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of the thiadiazole core One common approach is the cyclization of appropriate precursors under acidic conditions

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole is extensively used in scientific research due to its diverse applications:

  • Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Material Science: It is used in the development of advanced materials with unique properties, such as enhanced thermal stability and electrical conductivity.

  • Chemical Biology: The compound serves as a building block for the synthesis of biologically active molecules, contributing to advancements in drug discovery and development.

Mechanism of Action

The mechanism by which 3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole is unique in its structure and properties, distinguishing it from other similar compounds. Some comparable compounds include:

  • 4-Chloro-3-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole

  • 3-Chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole

  • 3-Chloro-4-(4-methoxy-1-piperazinyl)-1,2,5-thiadiazole

These compounds share similarities in their core structure but differ in the position or nature of substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

3-chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3OS/c1-13-6-2-4-12(5-3-6)8-7(9)10-14-11-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPQBLVHQCRASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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